

# Measuring HIV-1 Reactivation with Prostratin using p24 ELISA: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Prostratin	
Cat. No.:	B1679730	Get Quote

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## Introduction

The persistence of latent HIV-1 reservoirs in infected individuals is a major obstacle to curing AIDS. A promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating the latent virus with latency-reversing agents (LRAs) to expose infected cells to the immune system or viral cytopathic effects. **Prostratin**, a non-tumor-promoting phorbol ester, is a potent LRA that activates HIV-1 expression from latency.[1][2][3] This document provides detailed protocols for measuring HIV-1 reactivation induced by **Prostratin** through the quantification of the viral capsid protein p24 using an Enzyme-Linked Immunosorbent Assay (ELISA).

**Prostratin** activates protein kinase C (PKC), which in turn triggers a signaling cascade that leads to the activation of the transcription factor NF-κB.[2][4][5] NF-κB then translocates to the nucleus and binds to the HIV-1 Long Terminal Repeat (LTR), initiating viral gene transcription and subsequent protein production, including p24.[2][4] The amount of p24 released into the cell culture supernatant is directly proportional to the level of viral reactivation.

## **Data Presentation**



The following tables summarize quantitative data from representative studies on **Prostratin**-mediated HIV-1 reactivation.

Table 1: Dose-Dependent HIV-1 Reactivation by Prostratin in J-Lat Latency Model Cells

Prostratin Concentration (μM)	Percentage of GFP-Positive (HIV- expressing) Cells (Mean ± SEM)
0 (DMSO control)	Baseline
7.1	EC50
12	6.4 ± 0.9 (Maximal Response)

Data adapted from a study using J-Lat full-length T cell lines, where GFP expression indicates reactivation of the HIV-1 provirus.[6]

Table 2: Prostratin-Induced p24 Production in Latently Infected Cell Lines

Cell Line	Prostratin Concentration (μΜ)	Fold Increase in p24 Production (relative to mock-treated)
U1 (monocytic)	5	Synergistic increase with HDAC inhibitors
J-Lat 15.4 (lymphocytic)	5	Synergistic increase with HDAC inhibitors
J-Lat 8.4 (lymphocytic)	5	Synergistic increase with HDAC inhibitors

Data adapted from a study showing synergistic activation of HIV-1 production with a combination of **Prostratin** and HDAC inhibitors.[7]

Table 3: Reactivation of Latent HIV-1 in Primary CD4+ T Cells from Infected Donors

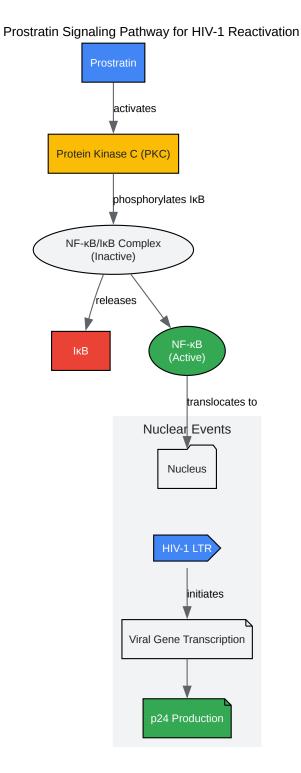


Treatment	Percentage of p24+ cells (Mean ± SEM)
Not stimulated	4 ± 2
Prostratin (1 μM)	19 ± 6
Bryostatin-1 (10 nM)	15 ± 5
PHA (10 μg/ml)	30 ± 11

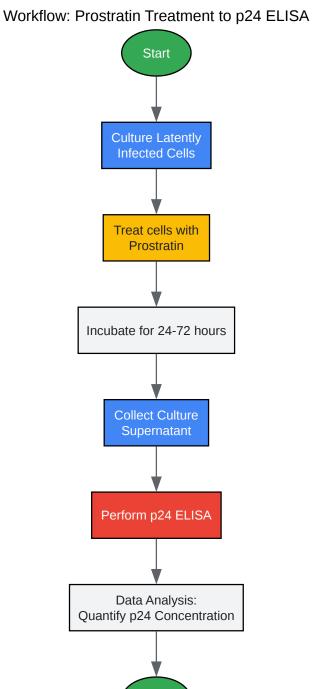
Data from a study on latently infected primary CD4+ T cells.[8]

## Signaling Pathway and Experimental Workflow Prostratin-Induced HIV-1 Reactivation Signaling Pathway









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